molecular formula C10H16O3 B13320807 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid

3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid

Cat. No.: B13320807
M. Wt: 184.23 g/mol
InChI Key: IHGXERSQGUYRIZ-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid is a bicyclic carboxylic acid derivative featuring a hydroxyl group at the β-position of the propanoic acid chain. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. The bicyclo[2.2.1]heptane (norbornane) core imports rigidity and stereochemical complexity, which can enhance binding specificity in pharmacological contexts .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9,11H,1-5H2,(H,12,13)

InChI Key

IHGXERSQGUYRIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane ring system. The subsequent functionalization of the bicyclic core with a hydroxypropanoic acid group can be achieved through various chemical transformations, including oxidation and esterification reactions .

Industrial Production Methods

Industrial production of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID often involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Application References
3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid C₁₀H₁₆O₃ 184.23 β-Hydroxypropanoic acid Potential bioisostere for drug design
3-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid C₁₁H₁₈O₂ 182.26 α-Methylpropanoic acid Not specified; structural analog
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid C₁₀H₁₇NO₂ 183.25 β-Aminopropanoic acid Amino acid analog for peptide synthesis
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate C₁₂H₂₀O₂ 196.29 Ethyl ester Prodrug candidate; enhanced lipophilicity
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid C₁₀H₁₃N₂O₃ 208.21 Oxadiazole-carboxylic acid hybrid Bioisostere for carboxylate groups

Key Comparisons

Functional Group Impact
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound confers acidity (pKa ~3-4) and hydrogen-bonding capacity, whereas the amino group in (3S)-3-amino-3-{bicyclo[...]propanoic acid introduces basicity (pKa ~9-10), altering solubility and target interactions .
  • Esterification: Ethyl 3-{bicyclo[...]propanoate exhibits higher lipophilicity (logP ~2.5 vs. −0.5 for the target acid), improving membrane permeability but requiring enzymatic hydrolysis for activation .
Pharmacological Relevance
  • The oxadiazole hybrid () acts as a carboxylate bioisostere, mimicking the target’s acidic group while enhancing metabolic stability .

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid, a bicyclic compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

The molecular formula of 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid is C11H18O3C_{11}H_{18}O_3 with a molecular weight of approximately 198.26 g/mol. The compound features a hydroxyl group (-OH) and a carboxylic acid functional group, which are critical for its biological reactivity.

Synthesis Methods

Various synthetic routes have been developed to produce 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid, including:

  • Direct synthesis from bicyclic precursors : Utilizing starting materials derived from bicyclo[2.2.1]heptane.
  • Functional group modifications : Employing techniques such as esterification and hydrolysis to introduce the hydroxyl and carboxylic acid groups.

Biological Activity

Research indicates that 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid exhibits a range of biological activities:

Antioxidant Properties

Studies have shown that compounds with similar bicyclic structures can exhibit significant antioxidant activity, potentially reducing oxidative stress in cells.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Cytotoxicity Studies

In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid:

  • Genotoxicity Assessment : A study on related bicyclic compounds indicated genotoxic effects in bacterial models, highlighting the need for careful evaluation of safety profiles in therapeutic applications .
    Study FocusFindings
    Genotoxic effectsInduction of SOS response in E. coli without alkylating effects
    Oxidative stress responseGeneration of reactive oxygen species linked to DNA damage
  • Antioxidant Activity : Research has shown that bicyclic compounds can scavenge free radicals effectively, suggesting that 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid may also possess similar antioxidant capabilities .
  • Therapeutic Potential : Investigations into the anti-inflammatory properties reveal that derivatives of this compound could modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and cardiovascular diseases.

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